N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Overview

Description

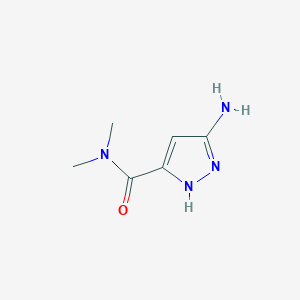

N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (NCMB) is a small molecule that has recently been the focus of scientific research due to its potential applications in a variety of fields. NCMB has been shown to possess a number of unique properties, including a high degree of solubility in both aqueous and non-aqueous solvents, a low melting point, and an excellent thermal stability. In addition, NCMB has been shown to have a wide range of biological activities, making it an attractive compound for further research.

Scientific Research Applications

Molecular Synthesis and Characterization

- This compound is involved in the synthesis and characterization of boric acid ester intermediates with benzene rings. A study by Huang et al. (2021) elaborates on the synthesis process of related compounds through a three-step substitution reaction. These compounds were confirmed using spectroscopic methods and X-ray diffraction, with their molecular structures further calculated using density functional theory (DFT). This research highlights the consistency of DFT-optimized molecular structures with crystal structures determined by X-ray diffraction, contributing to the understanding of physicochemical properties of these compounds (Huang et al., 2021).

Chemical Structure Analysis and Conformational Studies

- In another study, Wu et al. (2021) synthesized similar compounds and characterized their structure through spectroscopy and mass spectrometry. The study conducted crystallographic and conformational analyses, as well as DFT calculations, to understand the molecular electrostatic potential and frontier molecular orbitals. This provided insights into the conformational properties of these compounds (Wu et al., 2021).

Chemical Synthesis Techniques

- A different approach to synthesizing related compounds involves Pd-catalyzed borylation of arylbromides, as explored by Takagi and Yamakawa (2013). This method was shown to be effective, especially in the borylation of arylbromides bearing sulfonyl groups, offering a unique perspective on chemical synthesis techniques (Takagi & Yamakawa, 2013).

Prochelator to Chelator Conversion

- Research by Wang and Franz (2018) discusses a prodrug version of a metal chelator, which involves a boronate group preventing metal chelation until reaction with hydrogen peroxide. This study contributes to understanding the chemical behavior of these compounds in cellular contexts, especially in relation to oxidative stress (Wang & Franz, 2018).

properties

IUPAC Name |

N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO3/c1-11-10-12(18-21-16(2,3)17(4,5)22-18)6-9-14(11)15(20)19-13-7-8-13/h6,9-10,13H,7-8H2,1-5H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVALSHAHFMBAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid](/img/structure/B1376152.png)

![3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B1376154.png)

![9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1376156.png)